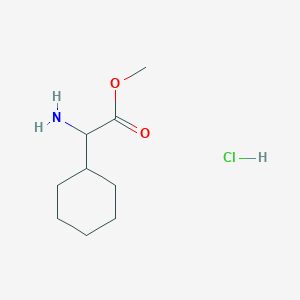

Methyl 2-amino-2-cyclohexylacetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-cyclohexylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJOGDRCFDWIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322392-74-5 | |

| Record name | methyl 2-amino-2-cyclohexylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-cyclohexylacetate Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of Methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS No: 322392-74-5), a valuable non-proteinogenic amino acid ester. Such compounds are critical building blocks in medicinal chemistry and drug development, serving as precursors for more complex pharmaceutical agents.[1][2] This document delineates two primary, field-proven synthetic routes for the core amino acid precursor, 2-amino-2-cyclohexylacetic acid: the Strecker synthesis and the Bucherer-Bergs reaction. It further details robust methodologies for the subsequent esterification and hydrochloride salt formation. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the mechanistic rationale, detailed experimental protocols, and critical process considerations, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a derivative of cyclohexylglycine, a non-natural α-amino acid. The incorporation of the bulky, lipophilic cyclohexyl group can impart unique conformational constraints and improve pharmacokinetic properties, such as bioavailability, in drug candidates.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred intermediate for further synthetic transformations.[2]

Chemical Identity and Properties

The target compound is the hydrochloride salt of the methyl ester of 2-amino-2-cyclohexylacetic acid. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [3] |

| CAS Number | 322392-74-5 | [4] |

| Molecular Formula | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight | 207.70 g/mol | [4] |

| SMILES | COC(=O)C(C1CCCCC1)N.Cl | [3] |

| Appearance | White to off-white crystalline solid (typical) | N/A |

Overview of Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-stage strategy. This involves the initial synthesis of the core α-amino acid, 2-amino-2-cyclohexylacetic acid, from a common starting material, followed by a direct esterification that concurrently forms the hydrochloride salt. This guide will focus on the most reliable and scalable methods for each stage.

Stage 1: Synthesis of the α-Amino Acid Precursor

The foundational step is the creation of the α-amino-α-cyclohexylacetic acid scaffold. The logical starting material for this transformation is cyclohexanecarboxaldehyde, which possesses the required cyclohexyl group and a carbonyl function ripe for amination and carboxylation.

Method A: The Strecker Amino Acid Synthesis

First reported in 1850, the Strecker synthesis is a cornerstone of amino acid preparation.[5] It is a robust three-component reaction involving an aldehyde, ammonia, and a cyanide source, followed by hydrolysis.[6][7]

The reaction proceeds in two distinct parts. First, cyclohexanecarboxaldehyde reacts with ammonia to form an imine intermediate. The nucleophilic cyanide ion then attacks the electrophilic imine carbon to yield an α-aminonitrile.[8][9] The causality here is the enhanced electrophilicity of the imine carbon compared to the starting aldehyde's carbonyl carbon. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile moiety to a carboxylic acid, yielding the desired α-amino acid.[6]

Caption: The Strecker synthesis pathway.

-

Formation of α-Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) and potassium cyanide (1.05 eq) in aqueous ammonia is prepared and cooled to 0-5 °C. Cyclohexanecarboxaldehyde (1.0 eq) is added dropwise while maintaining the temperature. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). The resulting α-aminonitrile is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

Hydrolysis: The crude aminonitrile is added to a concentrated solution of hydrochloric acid (e.g., 6M HCl). The mixture is heated to reflux for several hours (typically 4-8 hours) until the nitrile is fully hydrolyzed.

-

Isolation: The reaction mixture is cooled, and the resulting amino acid hydrochloride may precipitate. The pH is adjusted to the isoelectric point (approx. pH 6) with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Method B: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful multicomponent method that converts aldehydes or ketones into hydantoins, which are stable, crystalline intermediates that can be readily hydrolyzed to α-amino acids.[10][11]

This reaction involves the condensation of the starting aldehyde with potassium cyanide and ammonium carbonate.[10] An aminonitrile is generally accepted as a key intermediate.[12] This intermediate then reacts with carbon dioxide (derived from the ammonium carbonate) and cyclizes to form a 5-substituted hydantoin.[12] This hydantoin serves as a stable precursor that can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the target amino acid.[11][13] The formation of the stable heterocyclic hydantoin is the driving force of this reaction.

Caption: The Bucherer-Bergs synthesis pathway.

-

Hydantoin Formation: A mixture of cyclohexanecarboxaldehyde (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) in a solvent system like aqueous ethanol is heated to 60-70 °C in a sealed pressure vessel.[11] The reaction is maintained at this temperature for several hours until the aldehyde is consumed. Upon cooling, the 5-cyclohexylhydantoin often crystallizes from the solution.

-

Hydrolysis: The isolated hydantoin is heated at reflux in a strong acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 25% NaOH) solution for an extended period (12-24 hours).

-

Isolation: If acid hydrolysis is used, the resulting amino acid hydrochloride can be isolated upon cooling. If base hydrolysis is used, the reaction mixture is acidified to the isoelectric point to precipitate the free amino acid, which is then collected by filtration.

Stage 2: Esterification and Hydrochloride Salt Formation

With the 2-amino-2-cyclohexylacetic acid precursor in hand, the final step is its conversion to the methyl ester hydrochloride. The most direct methods achieve both esterification and salt formation in a single, efficient step.

Protocol A: Esterification via Thionyl Chloride in Methanol

This is a classic, highly effective, and widely used method for preparing amino acid ester hydrochlorides.[14]

Thionyl chloride (SOCl₂) reacts exothermically with methanol to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) in situ. The generated HCl serves two crucial roles: it protonates the amino group, protecting it from side reactions and rendering the amino acid soluble, and it acts as the catalyst for the Fischer esterification of the carboxylic acid group. This reaction must be performed in a well-ventilated fume hood, as both SOCl₂ and the SO₂ byproduct are toxic and corrosive. The initial addition of SOCl₂ to methanol must be done slowly and at low temperature (0 °C) to control the exothermic reaction.[15]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, anhydrous methanol is cooled to 0 °C in an ice bath. Thionyl chloride (1.2-1.5 eq) is added dropwise via a syringe or dropping funnel over 30-45 minutes. The solution is stirred at 0 °C for an additional 30 minutes.

-

Esterification: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is added portion-wise to the cold methanolic HCl solution. The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then heated to reflux (approx. 65 °C) for 4-6 hours. The reaction progress is monitored by TLC until the starting amino acid is no longer detectable.[15]

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is the target hydrochloride salt. To purify, the solid is triturated or washed with a cold, non-polar solvent like diethyl ether or methyl t-butyl ether (MTBE) to remove any non-polar impurities.[16] The purified white solid is then collected by filtration and dried in a vacuum oven.

Protocol B: Esterification via Trimethylchlorosilane (TMSCl) in Methanol

This method is a milder and more convenient alternative to the thionyl chloride procedure, offering excellent yields under less harsh conditions.[17][18]

Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ and methoxytrimethylsilane. The process is less exothermic and easier to control than with thionyl chloride. The reaction can often be run effectively at room temperature, avoiding the need for heating.[17] This makes it particularly suitable for substrates that may be sensitive to higher temperatures.

-

Reaction Setup: 2-Amino-2-cyclohexylacetic acid (1.0 eq) is suspended in anhydrous methanol in a round-bottom flask.

-

Reagent Addition: The suspension is stirred, and trimethylchlorosilane (2.0-3.0 eq) is added slowly at room temperature.[17] The mixture is then stirred at room temperature for 12-24 hours, during which the solid typically dissolves as the hydrochloride salt is formed.

-

Workup and Isolation: Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then washed with diethyl ether, filtered, and dried under vacuum to yield the pure this compound.[16][17]

Recommended Integrated Workflow and Characterization

For routine synthesis, the Strecker synthesis followed by the thionyl chloride/methanol esterification provides a reliable and cost-effective pathway.

Caption: Recommended two-stage synthetic workflow.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals include a singlet for the methyl ester protons (~3.8 ppm), a multiplet for the cyclohexyl protons, and a signal for the α-proton.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base, confirming the molecular weight.[17]

-

Infrared (IR) Spectroscopy: Key stretches include the ester carbonyl (C=O) at ~1740 cm⁻¹, N-H stretches for the ammonium salt, and C-H stretches for the aliphatic groups.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. Both the Strecker and Bucherer-Bergs syntheses offer effective routes to the crucial α-amino acid intermediate from cyclohexanecarboxaldehyde. Subsequent esterification using either thionyl chloride or TMSCl in methanol provides a direct and high-yielding pathway to the final target compound. The choice of method can be tailored based on available equipment, safety considerations, and desired scale, providing chemists with flexible and robust options for producing this valuable synthetic building block.

References

- Grokipedia. Strecker amino acid synthesis.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Dommisse, R. A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

Kadukuntla, S., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 125-135. [Link]

-

MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(18), 10834-10846. [Link]

-

MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

-

PubChem. This compound. [Link]

- Google Patents. (PL238790B1). Method of preparing amino acid alkyl ester hydrochloride.

- Google Patents. (JP2003137850A). Method for producing amino acid ester hydrochloride.

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(1), 125-135. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. news-medical.net [news-medical.net]

- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 13. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 15. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride - Google Patents [patents.google.com]

- 17. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

"physicochemical properties of Methyl 2-amino-2-cyclohexylacetate hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-cyclohexylacetate Hydrochloride

Introduction

This compound is a derivative of cyclohexylglycine, an amino acid analog. As a hydrochloride salt of a methyl ester, this compound serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and peptidomimetics. Its distinct structural features—a bulky cyclohexyl group, a primary amine, and a methyl ester—impart specific physicochemical characteristics that are critical for its handling, reaction optimization, and integration into drug discovery workflows.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes publicly available data with practical insights into the analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers and drug development professionals can confidently assess the identity, purity, and stability of this important chemical entity.

Chemical Identity and Core Properties

Accurate identification is the foundation of all subsequent research and development activities. The fundamental properties of this compound are summarized below.

Chemical Structure:

Image Source: PubChem CID 22259438[1]

Table 1: Core Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | PubChem[1] |

| CAS Number | 322392-74-5 | ChemScene[2] |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[1] |

| Molecular Weight | 207.70 g/mol | PubChem, ChemScene[1][2] |

| Canonical SMILES | COC(=O)C(C1CCCCC1)N.Cl | PubChem[1] |

| Appearance | White crystalline solid | ChemBK[3] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem, ChemScene[1][2] |

| Computed logP | 1.4888 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Physical and Chemical Characteristics

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced polarity compared to its freebase form (Methyl 2-amino-2-cyclohexylacetate). It is described as being soluble in water and other polar organic solvents[3]. This property is crucial for its use in aqueous reaction media or for formulation studies.

From a stability perspective, the compound is sensitive to air and moisture and may decompose at high temperatures[3]. For long-term integrity, it is recommended to store the material in a tightly sealed container in a dry environment, with refrigerated conditions (2-8°C) being optimal[2].

Reactivity Profile

The molecule possesses two primary reactive centers: the primary amine and the methyl ester.

-

The Amine Group: The amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination, making it a key handle for molecular elaboration.

-

The Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the primary alcohol.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance.[1]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | Warning |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | Warning |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning |

Source: PubChem[1]

Handling Recommendations: Given its hazard profile, handling should be performed in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

Analytical Methodologies for Characterization

To ensure the quality and integrity of the compound for research and development, a robust analytical workflow is essential. The following sections detail validated protocols for determining purity and confirming identity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of non-volatile, polar organic compounds like this one. The choice of a C18 stationary phase provides a nonpolar surface that retains the molecule based on its hydrophobicity. The mobile phase, a mixture of water and acetonitrile, allows for gradient elution to resolve the main compound from potential impurities. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is critical; it protonates residual silanols on the column and ensures the amine on the analyte remains protonated, leading to sharp, symmetrical peak shapes. UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carbonyl group of the ester.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 210 nm.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow Diagram:

Caption: HPLC workflow for purity analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. For this hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the salt and its exchangeable amine and ammonium protons are often observable.

-

¹H NMR: Will confirm the presence of all proton environments: the cyclohexyl ring protons (complex multiplets), the alpha-proton adjacent to the amine, the methyl ester protons (a sharp singlet), and the amine protons.

-

¹³C NMR: Will show distinct signals for each unique carbon, including the ester carbonyl, the alpha-carbon, the methyl ester carbon, and the carbons of the cyclohexyl ring.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

-

-

Analysis: Process the spectra and assign the observed chemical shifts to the corresponding atoms in the molecular structure.

Logical Relationship Diagram:

Caption: Relationship between structure and expected NMR signals.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its character as a water-soluble, crystalline solid, combined with a clear GHS hazard profile, provides a solid foundation for its safe and effective use. The analytical methodologies outlined in this guide, including RP-HPLC for purity assessment and NMR for structural confirmation, represent a robust framework for quality control. By understanding and applying these principles, researchers and developers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

Sources

Methyl 2-amino-2-cyclohexylacetate Hydrochloride: A Technical Guide for the Design of Constrained Peptidomimetics

Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to susceptibility to proteolytic degradation and poor membrane permeability.[1][2] To overcome these limitations, the strategic incorporation of constrained amino acid analogs has emerged as a powerful approach in medicinal chemistry.[3] These non-proteinogenic amino acids restrict the peptide backbone into a more defined and bioactive conformation, enhancing target affinity, metabolic stability, and cell penetration.[2][4]

This technical guide focuses on Methyl 2-amino-2-cyclohexylacetate hydrochloride , an α-amino acid analog featuring a bulky cyclohexyl group directly attached to the α-carbon. This substitution imparts significant steric hindrance, forcing the peptide backbone to adopt specific dihedral angles and promoting the formation of stable secondary structures such as β-turns and helices.[5] This guide will provide a comprehensive overview of its synthesis, incorporation into peptides, and the resulting impact on peptide conformation and biological activity, offering researchers and drug development professionals a roadmap for harnessing its potential in the design of next-generation peptide therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22259438 |

| Molecular Weight | 207.70 g/mol | PubChem CID: 22259438 |

| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | PubChem CID: 22259438 |

| SMILES | COC(=O)C(C1CCCCC1)N.Cl | PubChem CID: 22259438 |

| CAS Number | 322392-74-5 | PubChem CID: 22259438 |

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids like this compound can be achieved through several established synthetic routes. The Bucherer-Bergs and Strecker reactions are two classical multicomponent reactions that provide efficient access to the core α-amino acid scaffold.[3][5][6][7][8][9][10][11][12] Subsequent hydrolysis and esterification yield the desired product. For enantiomerically pure forms, asymmetric synthesis strategies or enzymatic resolution can be employed.[13][14][15][16][17][18]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bucherer-Bergs Route

This protocol outlines a representative synthesis based on the Bucherer-Bergs reaction.

Step 1: Synthesis of 5,5-Cyclohexylhydantoin [5][6][7][8][9]

-

To a stirred solution of potassium cyanide (1.2 equiv.) and ammonium carbonate (3.0 equiv.) in a mixture of water and ethanol (1:1) in a sealed pressure vessel, add cyclohexanone (1.0 equiv.).

-

Heat the mixture to 80-90 °C for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

The precipitated 5,5-cyclohexylhydantoin is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid [5][6][7][8][9]

-

Suspend the 5,5-cyclohexylhydantoin in a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 120-140 °C) for 24-48 hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The precipitated 2-amino-2-cyclohexylacetic acid is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to this compound

-

Suspend the 2-amino-2-cyclohexylacetic acid in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring, or add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS Workflow for Incorporating the Constrained Analog

Caption: Standard SPPS cycle for incorporating Methyl 2-amino-2-cyclohexylacetate.

Detailed SPPS Protocol

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial Fmoc deprotection of the resin-bound amino acid.

-

Activation and Coupling:

-

Dissolve Fmoc-protected Methyl 2-amino-2-cyclohexylacetate (prepared by standard procedures) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.

-

Add a base, typically DIEA (N,N-Diisopropylethylamine), to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The bulky cyclohexyl group may necessitate longer coupling times or the use of more potent coupling reagents.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.

-

Repeat: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Analysis of Peptides Containing Methyl 2-amino-2-cyclohexylacetate

The incorporation of the cyclohexyl moiety is expected to significantly influence the peptide's conformational landscape. The steric bulk of the cyclohexyl group restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby favoring specific secondary structures.

Expected Conformational Effects

-

Induction of Turns and Helices: The cyclohexyl group can act as a strong turn-inducer, promoting the formation of β-turns and γ-turns. In longer sequences, it can contribute to the stabilization of helical structures.[5]

-

Shielding of the Peptide Backbone: The hydrophobic cyclohexyl side chain can shield the amide bonds from the aqueous environment and proteolytic enzymes, thereby increasing the metabolic stability of the peptide.[2]

Techniques for Conformational Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the three-dimensional structure of peptides in solution.[19][20][21][22][23] Key parameters to analyze include:

-

Nuclear Overhauser Effect (NOE) restraints: Provide distance information between protons, which is crucial for structure calculation.

-

Coupling constants (³JHNα): Relate to the phi (Φ) dihedral angle.

-

Chemical shift deviations: Can indicate the presence of secondary structures.

-

-

X-ray Crystallography: Provides high-resolution structural information of the peptide in its crystalline state.[24][25][26][27] This can reveal precise bond angles, dihedral angles, and intermolecular interactions.

-

Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Applications in Drug Discovery and Development

The unique properties conferred by Methyl 2-amino-2-cyclohexylacetate make it a valuable building block for designing peptidomimetics with enhanced therapeutic potential.

Inhibition of Protein-Protein Interactions (PPIs)

PPIs are involved in numerous disease pathways, but their large, flat, and featureless interfaces make them challenging targets for small molecules.[2][28][29][30][31] Peptides incorporating constrained amino acids like Methyl 2-amino-2-cyclohexylacetate can be designed to mimic the secondary structure of a binding partner's epitope, leading to potent and selective inhibition of the PPI. The constrained conformation reduces the entropic penalty upon binding, leading to higher affinity.[2]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets.[1][4][32][33] Peptide ligands for GPCRs often adopt specific conformations upon binding. By pre-organizing a peptide into its bioactive conformation using constrained amino acids, it is possible to develop highly potent and selective GPCR modulators with improved pharmacokinetic properties.

Development of Antimicrobial Peptides (AMPs)

The emergence of antibiotic-resistant bacteria is a major global health threat. AMPs are a promising class of therapeutics that often act by disrupting bacterial membranes.[34][35] Incorporating hydrophobic and bulky residues like cyclohexylalanine can enhance the membrane-disrupting activity and proteolytic stability of AMPs.[36][37][38]

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impart conformational rigidity leads to peptidomimetics with enhanced stability, target affinity, and biological activity. This technical guide has provided a comprehensive overview of its synthesis, incorporation into peptides, and potential applications. By leveraging the principles and protocols outlined herein, researchers can accelerate the design and development of novel peptide-based therapeutics for a wide range of diseases.

References

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Beckwith, A. L. J. (1995). Asymmetric synthesis of the AAs containing cyclohexyl 4 a and tetra‐O‐acetylglucosyl 4 b residues by conjugate addition of generated radicals to a chiral substrate 1 b. ResearchGate. [Link]

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Bryant, P., et al. (2025). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. [Link]

-

Koehbach, J., & Gruber, C. W. (2015). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Molecules, 20(9), 17346–17375. [Link]

-

Koehbach, J., O'Brien, M., & Gruber, C. W. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. Frontiers in Pharmacology, 11, 1033. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

-

Cooper, J. B., et al. (2020). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Semantic Scholar. [Link]

-

Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16995–17008. [Link]

-

d'Angelo, J., et al. (1996). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 61(14), 4572–4584. [Link]

-

Pelay-Gimeno, M., Glas, A., & Jessen, H. J. (2015). Peptide-based inhibitors of protein-protein interactions. Bioorganic & Medicinal Chemistry, 23(15), 4559–4567. [Link]

-

Bryant, P., et al. (2025). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

-

Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301–317. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

-

An, S., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

Wilson, A. J. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 7(5), 2846–2857. [Link]

-

Zhang, X., et al. (2022). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 10, 868926. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2011). Asymmetric Strecker synthesis of α-arylglycines. Tetrahedron: Asymmetry, 22(14-15), 1455–1464. [Link]

-

Arnold, F. H., & Gotor, V. (2007). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids. CaltechAUTHORS. [Link]

-

Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(7), 1437–1445. [Link]

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

-

Wilson, A. J. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Semantic Scholar. [Link]

-

Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

-

Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4241. [Link]

-

Mabrouk, D. M., & Ghoneim, M. M. (2022). Antimicrobial peptides: features, applications and the potential use against covid-19. Molecular Biology Reports, 49(5), 4063–4078. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(14), 8196–8227. [Link]

-

Kubik, S. (2010). Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. International Journal of Molecular Sciences, 11(1), 293–319. [Link]

-

Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 137–152. [Link]

-

Chen, C., et al. (2015). Ultrashort Antimicrobial Peptides with Antiendotoxin Properties. Antimicrobial Agents and Chemotherapy, 59(9), 5780–5783. [Link]

-

An, S., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Wang, Z., & Zhu, J. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(3), 2456–2460. [Link]

-

Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16995–17008. [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

-

Daniels, D. S., & Schepartz, A. (2007). A Newcomer′s Guide to Peptide Crystallography. Accounts of Chemical Research, 40(12), 1337–1344. [Link]

-

Lee, K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16995–17008. [Link]

-

Dauter, Z., & Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 64(2), 195–203. [Link]

-

Gallagher, W. P., et al. (2021). Asymmetric Synthesis of the Cyclohexyl Fragment of BMS-986251. ResearchGate. [Link]

-

Chaładaj, W., & Jurczak, J. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 562–569. [Link]

Sources

- 1. RareFoldGPCR: Agonist Design Beyond Natural Amino Acids | bioRxiv [biorxiv.org]

- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids [authors.library.caltech.edu]

- 16. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. rsc.org [rsc.org]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 26. escholarship.org [escholarship.org]

- 27. bibliotekanauki.pl [bibliotekanauki.pl]

- 28. Peptide-based inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 31. semanticscholar.org [semanticscholar.org]

- 32. biorxiv.org [biorxiv.org]

- 33. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Ultrashort Antimicrobial Peptides with Antiendotoxin Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK1070916 (CAS 322392-74-5): A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[2][3] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[2][3] GSK1070916 distinguishes itself through its remarkable selectivity for Aurora B and C over Aurora A and its exceptionally long residence time on its target enzymes, suggesting a prolonged duration of action.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and key experimental protocols for GSK1070916, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

GSK1070916, with the CAS number 322392-74-5, is an azaindole-based compound.[4] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea | [5] |

| Molecular Formula | C30H33N7O | [5][6] |

| Molecular Weight | 507.63 g/mol | [5][6] |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [5] |

| InChIKey | QTBWCSQGBMPECM-UHFFFAOYSA-N | [5][6] |

| Appearance | Yellow to off-white powder | [7] |

| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble | [7] |

| Storage (Solid) | -20°C for up to 3 years | [8] |

| Storage (In Solution) | -80°C for up to 1 year, -20°C for up to 1 month | [8] |

Mechanism of Action

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][3] Its high affinity and prolonged interaction with the enzyme's active site are key features of its mechanism.

The inhibition of Aurora B and C by GSK1070916 is a time-dependent process, characterized by an extremely slow dissociation rate.[1] This results in a long residence time on the target, with a reported enzyme-inhibitor dissociation half-life of over 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[1][3] This prolonged target engagement is a distinguishing characteristic compared to other Aurora kinase inhibitors and may contribute to its sustained cellular activity.[1]

The primary downstream effect of Aurora B inhibition by GSK1070916 is the suppression of phosphorylation of its key substrates, most notably histone H3 at serine 10 (pHH3-S10).[2] This inhibition disrupts crucial mitotic events, leading to defects in chromosome alignment and segregation.[3] Consequently, treated cells fail to complete mitosis, become polyploid, and ultimately undergo apoptosis.[2]

Caption: Workflow for assessing cell proliferation.

In Vivo Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.

Methodology:

-

Cell Preparation: Culture human cancer cells (e.g., HL-60 leukemia cells) in their appropriate medium. Harvest the cells when they are in the exponential growth phase. [2]2. Animal Model: Use immunodeficient mice (e.g., SCID mice), which can accept human tumor xenografts. [2]3. Tumor Implantation: Inject a suspension of the cancer cells subcutaneously or intravenously into the mice. [2]4. Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups. [2]5. Compound Administration: Prepare a formulation of GSK1070916 for intraperitoneal (i.p.) injection. Administer the compound to the treatment group according to a specific dosing schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break, for two or three cycles). The control group should receive the vehicle solution. [2]6. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using a standard formula (e.g., Volume = (width)^2 x length/2). [5]7. Endpoint and Analysis: The study endpoint may be a predetermined tumor volume, a specific time point, or when the animals show signs of morbidity. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis). Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of GSK1070916. [2]

Caption: Workflow for in vivo xenograft studies.

Safety and Handling

GSK1070916 is a potent compound and should be handled with care in a laboratory setting. The following are general safety and handling guidelines based on the available Material Safety Data Sheet (MSDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound. [4]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [4]* Storage: Store the compound in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature for the solid is -20°C. [4][7]* First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water. [4] * In case of eye contact: Flush eyes with water as a precaution. [4] * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [4] * If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4] * In all cases of exposure, consult a physician. [4]* Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. [4]

-

Synthesis

The synthesis of GSK1070916 has been described in the scientific literature, with the key publication being "Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase" in the Journal of Medicinal Chemistry. [1]The synthesis involves a multi-step process starting from 7-azaindole. A crucial step in the synthesis is the introduction of a 2-aryl group containing a basic amine onto the azaindole core, which significantly enhances its cellular activity. [1]For a detailed, step-by-step synthesis protocol, researchers are directed to the aforementioned publication and its supporting information.

Conclusion

GSK1070916 is a valuable research tool for studying the role of Aurora B and C kinases in cell cycle regulation and oncology. Its high potency, selectivity, and long target residence time make it a compelling compound for further investigation in preclinical and potentially clinical settings. This technical guide provides a solid foundation of its chemical and biological properties, along with practical experimental protocols and safety information to aid researchers in their studies with this potent inhibitor.

References

-

Adams ND, et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

-

Hardwicke MA, et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]

-

LKT Laboratories, Inc. (2020). Safety Data Sheet for GSK-1070916. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916 | Ligand page. [Link]

-

PubChem. Gsk-1070916 | C30H33N7O - PubChem. [Link]

-

Coumar MS, et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 421(3), 429-438. [Link]

-

GSRS. GSK-1070916. [Link]

-

Adooq Bioscience. GSK1070916 | Aurora Kinase B/C inhibitor | Buy from Supplier AdooQ®. [Link]

-

BioCrick. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [Link]

-

Semantic Scholar. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. [Link]

-

Protocol Online. Xenograft Tumor Model Protocol. [Link]

-

EpigenTek. EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). [Link]

Sources

- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 942918-07-2|3-(4-(4-(2-(3-((Dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea|BLD Pharm [bldpharm.de]

- 8. portlandpress.com [portlandpress.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-cyclohexylacetate hydrochloride

Introduction

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of the non-proteinogenic amino acid cyclohexylglycine. As with any synthesized compound intended for research or pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The principles and methodologies discussed herein serve as a comprehensive reference for researchers engaged in the synthesis and characterization of novel small molecules.

The hydrochloride salt form of this amino acid ester enhances its solubility in polar solvents, a critical consideration for many analytical techniques and potential biological applications. The following sections will delve into the predicted spectroscopic signatures of this molecule, offering insights into the rationale behind the expected data and providing standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons, their relative abundance, and their proximity to other protons. The hydrochloride form means the amino group will be protonated (-NH₃⁺), and the protons attached to the nitrogen may be observable, often as a broad signal, depending on the solvent and its acidity. Deuterated water (D₂O) is a suitable solvent, though the -NH₃⁺ protons will exchange with deuterium and become invisible. In a non-exchangeable solvent like DMSO-d₆, these protons would be visible.

Predicted ¹H NMR Data (in D₂O, referenced to a standard)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are in a relatively deshielded environment due to the adjacent oxygen atom. |

| ~3.50 | Doublet | 1H | α-CH | The alpha-proton is adjacent to the electron-withdrawing ester and ammonium groups, shifting it downfield. It will be coupled to the proton on the adjacent carbon of the cyclohexane ring. |

| 1.0 - 2.0 | Multiplet | 11H | Cyclohexyl protons | The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using a known reference (e.g., the residual solvent peak or an internal standard like TMS or DSS).

-

Integrate the peaks to determine the relative number of protons.

-

¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |

| ~60 | α-CH | The alpha-carbon is attached to both the nitrogen and the carbonyl group, resulting in a downfield shift. |

| ~53 | -OCH₃ | The methyl carbon of the ester group. |

| 25-40 | Cyclohexyl carbons | The six carbons of the cyclohexane ring will appear in the aliphatic region. Due to symmetry, some may have similar chemical shifts. |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

-

A wider spectral width is required.

-

A larger number of scans is typically needed due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.

¹³C NMR Experimental Workflow

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-2800 | Strong, broad | N-H stretch | -NH₃⁺ (Ammonium) |

| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic (cyclohexyl and methyl) |

| ~1740 | Strong, sharp | C=O stretch | Ester |

| ~1600 | Medium | N-H bend | -NH₃⁺ (Ammonium) |

| ~1200 | Strong | C-O stretch | Ester |

The broadness of the N-H stretching band is a characteristic feature of ammonium salts due to hydrogen bonding.[8][9] The strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[10][11]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

IR Spectroscopy Workflow (ATR Method)

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[16][17][18][19][20] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amino acid hydrochlorides.[21][22][23][24][25]

Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

The compound will be detected as its free base in the gas phase after loss of HCl.

-

Molecular Weight (of free base): 171.25 g/mol

-

Exact Mass (of free base, C₉H₁₇NO₂): 171.1259 u

Expected Ions:

| m/z | Ion |

| 172.1332 | [M+H]⁺ (protonated molecule) |

| 113.0813 | [M+H - COOCH₃]⁺ (loss of the methoxycarbonyl group) |

| 83.0861 | [Cyclohexyl]⁺ (cyclohexyl cation fragment) |

The fragmentation of α-amino acid esters often involves the loss of the ester group.[26][27][28][29][30]

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

ESI-MS Experimental Workflow

Caption: Workflow for acquiring an ESI-MS spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, derived from fundamental principles of spectroscopy and analysis of related structures, serves as a robust benchmark for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum will verify the presence of the key functional groups, namely the ammonium salt and the ester. Finally, mass spectrometry will confirm the molecular weight and provide further structural information through fragmentation analysis. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural verification and purity assessment of this and similar compounds.

References

-

Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

interpreting infra-red spectra. Chemguide. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Sampling of solids in IR spectroscopy. Slideshare. [Link]

-

Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

Sample preparation for FT-IR. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

-

Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. PubMed. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Video: Mass Spectrometry: Molecular Fragmentation Overview. JoVE. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

The Mass Spectra of the a-,Amino Acids. OSTI.gov. [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Human Metabolome Database. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH. [Link]

-

PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

-

Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Mnova Predict. Bruker. [Link]

-

Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. [Link]

-

A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. PubMed. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

HMBC, HSQC NMR prediction. NMRDB.org. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

IR Chart. [Link]

-

Predict 1H NMR spectra. Cheminfo.org. [Link]

-

Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Figshare. [Link]

-

15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. ijirset.com [ijirset.com]

- 4. longdom.org [longdom.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. keio.elsevierpure.com [keio.elsevierpure.com]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. osti.gov [osti.gov]

- 27. researchgate.net [researchgate.net]

- 28. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. repository.arizona.edu [repository.arizona.edu]

- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Biological Activities of Cyclohexylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclohexylglycine Scaffold in Medicinal Chemistry

Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry. Its rigid cyclohexyl ring introduces conformational constraints that can enhance binding affinity and selectivity for various biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by cyclohexylglycine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical moiety.

I. Anticancer Activity: Beyond the Platinum Standard

Cyclohexylglycine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

A. Platinum(II) Complexes: DNA Intercalation and Cytotoxicity

A notable class of anticancer agents incorporates cyclohexylglycine as a ligand in platinum(II) complexes. These compounds exert their cytotoxic effects primarily through interactions with DNA.[1][2]

Mechanism of Action: The platinum center of these complexes can coordinate with DNA bases, leading to the formation of adducts that disrupt the natural structure of the nucleic acid.[1][2] This interference with DNA replication and transcription processes ultimately triggers apoptotic cell death in cancer cells. Molecular docking studies have suggested that these complexes can bind to the minor groove of DNA or interact electrostatically with phosphate groups, contributing to their cytotoxic effects.[1] The cyclohexylglycine ligand plays a crucial role in modulating the stability and solubility of these platinum complexes.[2]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Reference |

| [Pt(NH₃)₂(L)]NO₃ (L=cyclohexylglycine) | HCT116 (Colon Cancer) | 35.51 | [1][2] |

| [Pt(bipy)(L)]NO₃ (L=cyclohexylglycine) | HCT116 (Colon Cancer) | 51.33 | [1][2] |

| Carboplatin | HCT116 (Colon Cancer) | 51.94 | [2] |

B. Non-Platinum Derivatives: Targeting Cellular Pathways

Recent research has expanded to include non-platinum cyclohexylglycine derivatives that exhibit anticancer properties through mechanisms other than direct DNA damage. Some derivatives act as agonists for the sigma-2 receptor, which is overexpressed in various tumors, including pancreatic cancer.[3]

Mechanism of Action: Activation of the sigma-2 receptor by these ligands can induce cell death through the production of mitochondrial superoxide and the subsequent activation of caspases, key mediators of apoptosis.[3] This mechanism highlights a targeted approach to cancer therapy, exploiting the differential expression of receptors on cancer cells versus healthy cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexylglycine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[4]

II. Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention

The cyclohexylglycine scaffold has proven to be a valuable component in the design of potent and selective enzyme inhibitors for a range of therapeutic targets.

A. Matrix Metalloproteinase (MMP) Inhibitors

Cyclohexylglycine derivatives have been developed as effective inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Overexpression of MMPs is associated with various pathological conditions, including arthritis and cancer metastasis.